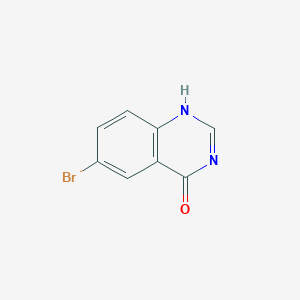

6-bromo-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position of the quinazolinone ring enhances its chemical reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-quinazolin-4-one typically involves the reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to form an intermediate compound. This intermediate is then reacted with phenyl isothiocyanate in ethanol to yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-1H-quinazolin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation and reduction reactions, although specific conditions for these reactions are less commonly reported.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include palladium acetate (Pd(OAc)2) and Xantphos as a ligand in the presence of appropriate nucleophiles.

Oxidation and Reduction Reactions:

Major Products Formed:

Substitution Reactions: Products include various substituted quinazolinone derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

6-Bromo-1H-quinazolin-4-one derivatives have been extensively studied for their anticancer properties. The presence of a bromine atom at the 6-position enhances the compound's ability to inhibit cancer cell proliferation. Research has demonstrated that variations in the substitution patterns on the quinazolinone ring can significantly affect its cytotoxicity against various cancer cell lines. For instance, structure-activity relationship (SAR) studies indicated that certain derivatives displayed selective cytotoxicity with IC50 values indicating effective inhibition of tumorigenic cells while sparing non-tumorigenic cells .

Antimicrobial Activity

The compound has shown promising antibacterial properties against a range of pathogens. A study synthesized 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and evaluated its antibacterial efficacy, revealing significant activity against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics, especially in an era of rising antibiotic resistance.

Anti-inflammatory and Analgesic Effects

Research indicates that 6-bromo-quinazolinone derivatives possess notable anti-inflammatory and analgesic properties. Experimental evaluations demonstrated that these compounds could effectively reduce inflammation and pain in animal models, making them candidates for further development as therapeutic agents for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves various organic reactions, including cyclization and condensation methods. A common synthetic route includes starting from 6-bromoanthranilic acid, which undergoes acylation followed by cyclization to yield the desired quinazolinone scaffold .

Table 1: Synthetic Routes for this compound Derivatives

| Synthetic Route | Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Acylation | 6-Bromoanthranilic acid | Heating with acid chlorides | 75% |

| Cyclization | Intermediate amides | Reflux in DMSO | High |

Case Study on Anticancer Activity

A recent study focused on the anticancer activity of synthesized quinazoline derivatives, including this compound. The derivatives were tested against various cancer cell lines, showing promising results with specific compounds exhibiting strong binding affinities to key targets such as the epidermal growth factor receptor (EGFR) . This highlights the potential for developing targeted cancer therapies based on this scaffold.

Case Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of several quinazolinone derivatives, including those derived from this compound. The study reported effective inhibition against multiple bacterial strains, suggesting that these compounds could serve as a basis for new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 6-bromo-1H-quinazolin-4-one and its derivatives involves interaction with various molecular targets:

Molecular Targets: These compounds have been shown to inhibit enzymes such as epidermal growth factor receptor (EGFR) and other kinases.

Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular signaling pathways, resulting in antiproliferative and cytotoxic effects on cancer cells.

Vergleich Mit ähnlichen Verbindungen

Quinazolin-4-one: Lacks the bromine atom at the 6th position, resulting in different chemical reactivity and biological properties.

6-Chloro-1H-quinazolin-4-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and potency.

Uniqueness: 6-Bromo-1H-quinazolin-4-one is unique due to the presence of the bromine atom, which enhances its chemical reactivity and potential biological activities compared to its non-brominated counterparts .

Eigenschaften

IUPAC Name |

6-bromo-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEISJPVPHWEHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.